

Application Notes: Measuring Iptacopan's Pharmacodynamic Effect Using the Wieslab® Complement Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iptacopan*

Cat. No.: *B608621*

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Introduction

Iptacopan (LNP023) is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway (AP).[1] By selectively targeting Factor B, **Iptacopan** effectively blocks the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement system and the subsequent downstream effects, including the formation of the membrane attack complex (MAC).[2][3] This targeted mechanism makes **Iptacopan** a promising therapeutic for complement-mediated diseases.[3][4] The Wieslab® complement assay is a functional enzyme immunoassay that provides a valuable tool for assessing the pharmacodynamic (PD) effect of **Iptacopan** by quantifying the activity of the alternative complement pathway.[5]

Principle of the Wieslab® Assay

The Wieslab® Complement assay is an enzyme-linked immunosorbent assay (ELISA) that mimics the in-vivo activation of the complement system on a microtiter plate.[6][7] The wells are coated with specific activators of the alternative pathway. When a serum sample is added, the alternative pathway is activated, leading to the formation of the C5b-9 complex (MAC). The amount of C5b-9 generated, which is proportional to the functional activity of the pathway, is then detected using a specific alkaline phosphatase-labeled antibody that recognizes a

neoantigen exposed on the C5b-9 complex.[6][8] The color intensity, measured as optical density (OD), directly correlates with the level of complement activation.[6]

Application for Iptacopan Pharmacodynamics

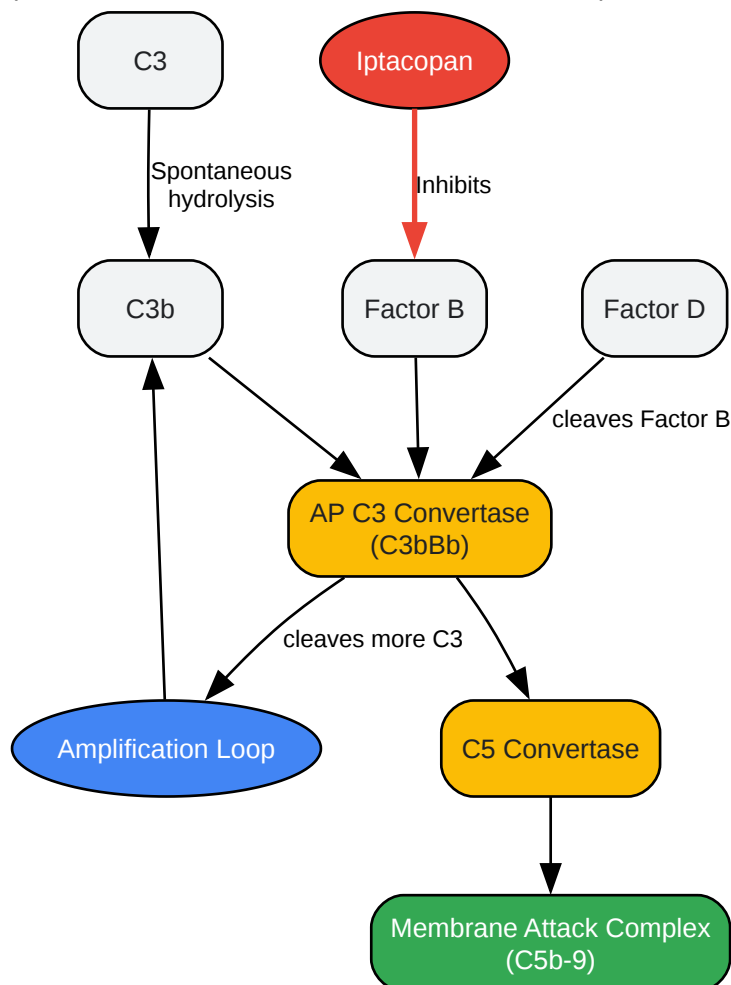
The Wieslab® AP assay is a crucial tool for evaluating the in-vitro and ex-vivo inhibitory activity of **Iptacopan**. By measuring the reduction in AP-mediated C5b-9 formation in the presence of **Iptacopan**, researchers can:

- Determine the potency (e.g., IC50) of **Iptacopan**.
- Assess the dose-dependent inhibition of the alternative pathway in clinical trials.[9]
- Monitor the duration and sustainability of the pharmacodynamic effect of **Iptacopan**. [1][9]
- Correlate the level of AP inhibition with clinical outcomes and other biomarker data.

Iptacopan's Mechanism of Action and the Wieslab Assay Workflow

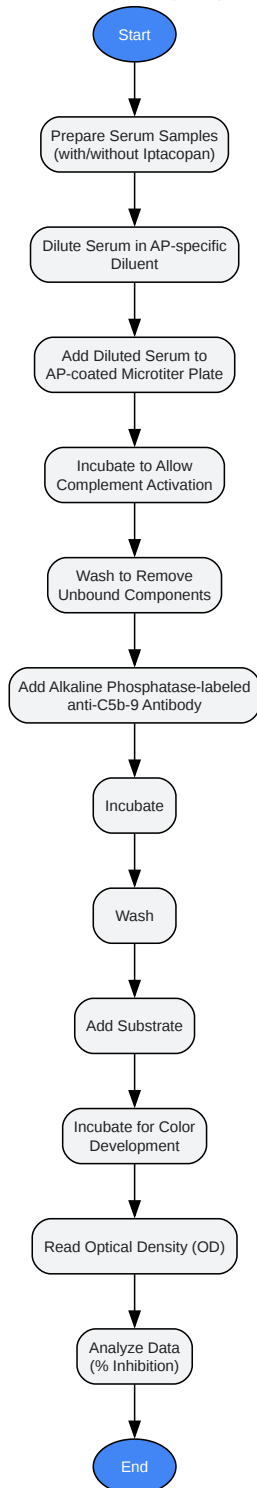
The following diagrams illustrate the mechanism of **Iptacopan** and the experimental workflow of the Wieslab assay.

Iptacopan's Mechanism of Action in the Alternative Complement Pathway

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Caption: **Iptacopan** inhibits Factor B, preventing the formation of the AP C3 convertase and blocking the amplification loop.

Wieslab® Alternative Pathway Assay Workflow

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Caption: A stepwise workflow for determining alternative pathway activity using the Wieslab® assay.

Quantitative Data Summary

The following tables summarize the pharmacodynamic effects of **Iptacopan** as measured by the Wieslab® assay and other relevant biomarkers from clinical studies.

Table 1: Dose-Dependent Inhibition of Alternative Pathway Activity by **Iptacopan** in Healthy Volunteers (Single Ascending Dose)[9]

Iptacopan Dose	Mean Inhibition at 2 hours post-dose	Sustained Inhibition (>80%) Duration
5 mg	< 81%	Not specified
> 5 mg	> 81%	Dose-dependent
100 mg	> 81%	> 12 hours
200 mg	> 81%	> 12 hours
400 mg	> 81%	> 12 hours

Table 2: Inhibition of Alternative Pathway Activity by **Iptacopan** in Healthy Volunteers (Multiple Ascending Doses)[1]

Iptacopan Dose (BID)	Mean Inhibition during treatment
25 mg - 200 mg	> 60% (sustained)
200 mg	> 80% (greatest inhibition)

Table 3: Effect of **Iptacopan** on Complement Biomarkers in a Phase 2 Study in C3 Glomerulopathy Patients[10]

Biomarker	Baseline (Geometric Mean)	Day 84 (Geometric Mean)	% Reduction
Urine Protein-to-Creatinine Ratio (g/mol)	401.9	220.1	45%

Table 4: Effect of **Iptacopan** on Complement Biomarkers in a Phase 2 Study in IgA Nephropathy Patients[11]

Biomarker	Treatment Arm	Result
Plasma Bb	Iptacopan	Sustained reduction
Serum Wieslab® AP Activity	Iptacopan	Sustained reduction
Urinary C5b-9	Iptacopan	Sustained reduction

Protocols

Protocol 1: Ex Vivo Determination of Iptacopan-Mediated Inhibition of the Alternative Complement Pathway

Objective: To quantify the inhibitory effect of **Iptacopan** on the alternative complement pathway in human serum using the Wieslab® Complement System Alternative Pathway kit.

Materials:

- Wieslab® Complement System Alternative Pathway Kit (including AP-coated microtiter strips, Diluent AP, Wash Solution, Conjugate, Substrate, Positive Control, Negative Control)
- Human serum samples (collected and handled properly to prevent in vitro complement activation)[7][12]
- **Iptacopan** stock solution of known concentration
- Precision pipettes and tips

- Microplate reader capable of measuring absorbance at 405 nm
- 37°C incubator
- Distilled water

Procedure:

- Reagent Preparation:
 - Allow all kit components and serum samples to equilibrate to room temperature.
 - Prepare the wash solution by diluting the concentrated stock as per the kit instructions.
 - Reconstitute the positive and negative controls according to the manufacturer's protocol.
- Sample Preparation:
 - Spike human serum with varying concentrations of **Iptacopan** or vehicle control.
 - It is crucial to perform a dose-response curve to determine the IC₅₀. A suggested starting range for **Iptacopan** could be from 0.1 nM to 10 µM.
 - For clinical trial samples, serum should be collected from subjects at various time points post-**Iptacopan** administration.
- Assay Protocol:
 - Dilute the serum samples (both **Iptacopan**-treated and controls) 1:18 with the Diluent AP (e.g., 20 µL serum + 340 µL Diluent AP).^[7]
 - Add 100 µL of the diluted samples, positive control, and negative control to the appropriate wells of the AP-coated microtiter plate.
 - Incubate the plate for 60 minutes at 37°C.
 - Wash the wells three times with the prepared wash solution.

- Add 100 µL of the Conjugate (alkaline phosphatase-labeled anti-C5b-9 antibody) to each well.
- Incubate for 30 minutes at room temperature.
- Wash the wells three times with the wash solution.
- Add 100 µL of the Substrate to each well.
- Incubate at room temperature for 30 minutes, protected from light.
- Read the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the mean absorbance of the blank (Diluent AP only) from all other readings.
 - Calculate the percentage of complement activity for each sample using the following formula: $\% \text{ Activity} = \frac{(\text{OD_Sample} - \text{OD_Negative_Control})}{(\text{OD_Positive_Control} - \text{OD_Negative_Control})} \times 100$
 - Calculate the percentage of inhibition for **Iptacopan**-treated samples: $\% \text{ Inhibition} = 100 - \% \text{ Activity}$
 - Plot the % inhibition against the log of **Iptacopan** concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Sample Handling and Collection for Wieslab® Assay

Objective: To ensure the integrity of serum samples for accurate measurement of complement activity.

Procedure:

- Blood Collection:
 - Collect a minimum of 5 mL of whole blood using aseptic venipuncture.[\[7\]](#)[\[8\]](#)

- Use serum collection tubes without any additives that might interfere with complement activation.
- Serum Separation:
 - Allow the blood to clot at room temperature (20-25°C) for 60-65 minutes.[7][8]
 - Centrifuge the samples to separate the serum.
 - Carefully transfer the cell-free serum to a clean, tightly sealed tube.[7][8]
- Storage:
 - For immediate use, samples can be stored at 2-8°C.
 - For long-term storage or transport, freeze the serum at -70°C or lower.[7][8]
 - Avoid repeated freeze-thaw cycles as this can affect complement activity.[7]
 - Do not use hemolyzed, icteric, or lipemic sera.[7][12]

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- To cite this document: BenchChem. [Application Notes: Measuring Iptacopan's Pharmacodynamic Effect Using the Wieslab® Complement Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608621#using-wieslab-assay-to-determine-iptacopan-s-pharmacodynamic-effect]

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